5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO4S2/c1-12(15,8-19-3)7-14-20(16,17)11-6-9(13)4-5-10(11)18-2/h4-6,14-15H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUEEQAIXSLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC)(CSC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps. The process begins with the chlorination of a suitable benzene derivative, followed by sulfonation to introduce the sulfonamide group. The hydroxy and methylthio groups are then introduced through a series of substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include batch processing and continuous flow reactors to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the desired substituent, but common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it suitable for use in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-thiophenecarboxamide: Similar in structure but with a thiophene ring instead of a benzene ring.
5-bromo-2-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzamide: Contains a bromine atom and a benzamide group.
Uniqueness
5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is characterized by its unique structure, which may contribute to its interactions with biological systems.
Chemical Structure
The chemical formula of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various cellular pathways. Sulfonamides are known to interfere with bacterial folic acid synthesis, but the specific mechanisms for this compound may extend beyond traditional antibacterial activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, likely due to its ability to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be linked to the inhibition of pro-inflammatory cytokines and the modulation of immune responses.
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the activation of caspases and the disruption of mitochondrial function.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In a study evaluating various sulfonamide derivatives, this compound demonstrated a significant reduction in the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity.
Case Study 2: Anticancer Activity
A recent investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM after 48 hours of treatment, showcasing its potential as a therapeutic agent against breast cancer. Flow cytometry analysis revealed increased levels of apoptotic cells, confirming its mechanism of action through apoptosis induction.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 5-chloro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step organic reactions, including sulfonamide bond formation and functional group protection. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions from the reactive hydroxy and methylthio groups. Methodological solutions include:
- Using polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency .
- Employing coupling agents like EDCI/HOBt to facilitate sulfonamide bond formation under mild conditions .
- Purification via flash chromatography or preparative HPLC to isolate intermediates and the final product .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Analytical techniques are critical:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to verify substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration, as demonstrated in related sulfonamide derivatives .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Answer : Initial screening should focus on:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Enzyme inhibition : Target-specific assays (e.g., carbonic anhydrase or cyclooxygenase inhibition) due to the sulfonamide group’s known pharmacological roles .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide bond formation in this compound be elucidated?
- Answer : Mechanistic studies require:
- Kinetic isotope effects (KIE) to identify rate-determining steps .
- DFT calculations to model transition states and electronic effects of substituents (e.g., methoxy vs. methylthio) .
- In situ FTIR or Raman spectroscopy to monitor intermediate formation during synthesis .
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?
- Answer : Contradictions often arise from variations in assay conditions or structural nuances. Solutions include:
- Meta-analysis of published data to identify trends in substituent-activity relationships (e.g., chloro vs. methoxy positioning) .
- Comparative molecular field analysis (CoMFA) to map steric/electronic effects on activity .
- Standardized in vitro assays (e.g., fixed pH, temperature) to minimize inter-study variability .
Q. How can the environmental fate and ecotoxicological impact of this compound be assessed?
- Answer : Advanced ecotoxicology studies involve:
- Biodegradation assays under aerobic/anaerobic conditions to measure half-life in soil/water .
- QSAR modeling to predict bioaccumulation potential based on logP and molecular weight .
- Microcosm experiments to evaluate effects on microbial communities and aquatic organisms .
Methodological Guidance
Q. What experimental design principles apply to optimizing its pharmacokinetic (PK) properties?
- Answer : PK optimization requires:
- LogP/D measurements (via shake-flask or HPLC) to assess lipophilicity and membrane permeability .
- Metabolic stability assays using liver microsomes to identify vulnerable sites (e.g., methylthio oxidation) .
- In vivo PK studies in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations .
Q. How can researchers address low yield in the final sulfonamide coupling step?
- Answer : Yield improvement strategies include:
- Temperature modulation : Lower temperatures (0–5°C) to reduce side reactions .
- Catalyst screening : Palladium or copper catalysts for Ullmann-type couplings in stubborn cases .
- Protecting group chemistry : Temporarily blocking the hydroxy group with tert-butyldimethylsilyl (TBS) to prevent undesired nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
